5-((2-Amino-4-((4-(2-(4-nitro-2-sulphophenyl)vinyl)-3-sulphophenyl)azoxy)phenyl)azo)naphthalene-1-sulphonic acid

描述

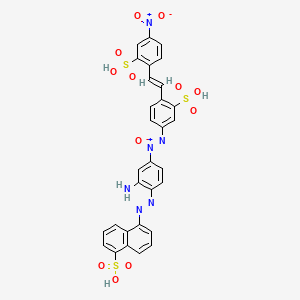

This compound is a polyfunctional aromatic molecule featuring a naphthalene backbone substituted with sulphonic acid (-SO₃H) groups, azo (-N=N-) linkages, and a nitro (-NO₂) group. Key structural elements include:

- Naphthalene-1-sulphonic acid core: Enhances water solubility and stability in aqueous environments .

- Azoxy (-N=N(O)-) and azo (-N=N-) groups: Impart chromophoric properties, making it suitable for dye applications .

The compound’s complexity suggests applications in dyes, sensors, or pharmaceuticals, where sulfonic acid groups improve solubility and azo/azoxy linkages enable conjugation or color generation.

属性

CAS 编号 |

85711-23-5 |

|---|---|

分子式 |

C30H22N6O12S3 |

分子量 |

754.7 g/mol |

IUPAC 名称 |

[3-amino-4-[(5-sulfonaphthalen-1-yl)diazenyl]phenyl]-[4-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]imino-oxidoazanium |

InChI |

InChI=1S/C30H22N6O12S3/c31-25-16-21(13-14-27(25)33-32-26-5-1-4-24-23(26)3-2-6-28(24)49(40,41)42)35(37)34-20-11-9-18(29(15-20)50(43,44)45)7-8-19-10-12-22(36(38)39)17-30(19)51(46,47)48/h1-17H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)/b8-7+,33-32?,35-34? |

InChI 键 |

VLGZNJUAWLMEST-QLWQTKLISA-N |

手性 SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])N |

规范 SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])N |

产品来源 |

United States |

准备方法

Diazotization and Azo Coupling

- Starting materials typically include sulphonated aromatic amines such as 2-amino-4-sulphonated phenyl derivatives and 4-nitro-2-sulphonated anilines.

- The diazotization step involves treating aromatic amines with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperatures (0–5 °C) to form diazonium salts.

- These diazonium salts are then coupled with activated aromatic compounds such as naphthalene sulfonic acids or phenols to form azo bonds (-N=N-).

- The coupling is typically performed in alkaline or neutral aqueous media to facilitate electrophilic aromatic substitution.

Formation of Azoxy Linkage

- The azoxy group (-N=N+-O-) is introduced by partial oxidation of azo compounds or by coupling diazonium salts with hydroxylamine derivatives.

- Alternatively, azoxy compounds can be synthesized by the oxidation of azo dyes using mild oxidants under controlled conditions.

- This step is critical to achieve the characteristic azoxy linkage in the target molecule.

Vinyl Group Introduction

- The vinyl group (ethenyl) attached to the aromatic ring is introduced via aldol condensation or Wittig-type reactions involving aldehydes or phosphonium ylides.

- In this compound, the vinyl group is conjugated with the nitro-sulphonated phenyl ring, enhancing the chromophore system.

- The vinylation step is often performed after azo and azoxy formation to avoid side reactions.

Sulphonation

- Sulphonic acid groups (-SO3H) are introduced to increase water solubility and dye affinity.

- Sulphonation is typically carried out by treating aromatic rings with fuming sulfuric acid (oleum) or chlorosulfonic acid under controlled temperature.

- In this compound, sulphonation occurs on multiple aromatic rings, including naphthalene and phenyl rings.

Purification and Isolation

- The final compound is isolated as a trisodium salt to enhance solubility and stability.

- Purification involves precipitation, filtration, and recrystallization from aqueous or mixed solvents.

- Analytical techniques such as UV-Vis spectroscopy, HPLC, and elemental analysis confirm purity and structure.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt |

| 2 | Azo Coupling | Diazonium salt + activated aromatic compound, pH ~7–9 | Formation of azo bond (-N=N-) |

| 3 | Azoxy Formation | Mild oxidant or hydroxylamine derivative | Introduction of azoxy linkage (-N=N+-O-) |

| 4 | Vinyl Group Introduction | Aldol condensation or Wittig reaction | Attachment of vinyl group to aromatic ring |

| 5 | Sulphonation | Oleum or chlorosulfonic acid, controlled temp | Introduction of sulfonic acid groups (-SO3H) |

| 6 | Purification | Precipitation, filtration, recrystallization | Isolation of pure trisodium salt form |

Research Findings and Notes

- The presence of multiple sulphonate groups enhances water solubility, making the compound suitable for aqueous dyeing applications.

- The azoxy linkage is less common than azo linkages and requires careful oxidation control to avoid over-oxidation or degradation.

- The vinyl group conjugation with the nitro-sulphonated phenyl ring extends the chromophore, affecting the dye’s color properties and stability.

- The amino group at position 2 on the phenyl ring is introduced early and preserved throughout synthesis to maintain reactivity and final dye properties.

- The compound is typically isolated as a trisodium salt to improve handling and solubility.

- Literature indicates that the synthesis requires strict temperature control during diazotization and coupling to prevent side reactions and decomposition.

- The synthetic route is adaptable depending on the availability of precursors and desired purity.

The preparation of 5-((2-Amino-4-((4-(2-(4-nitro-2-sulphophenyl)vinyl)-3-sulphophenyl)azoxy)phenyl)azo)naphthalene-1-sulphonic acid is a sophisticated multi-step process involving diazotization, azo coupling, azoxy formation, vinyl group introduction, and sulphonation. Each step requires precise control of reaction conditions to achieve the complex molecular architecture and functional group integrity. The final product is typically isolated as a trisodium salt, exhibiting high water solubility and characteristic azo dye properties. This preparation method is well-documented in chemical databases and research literature, reflecting its importance in dye chemistry and related applications.

化学反应分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite .

科学研究应用

5-[[2-Amino-4-[[4-[2-(4-nitro-2-sulfophenyl)vinyl]-3-sulfophenyl]azoxy]phenyl]azo]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

Biology: Employed in staining techniques to visualize biological tissues and cells.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological molecules.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks

作用机制

The compound exerts its effects primarily through its ability to form strong bonds with other molecules. The azo bond and sulfonic acid groups play a crucial role in its binding properties. In biological systems, it can interact with proteins and enzymes, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and conditions .

相似化合物的比较

Structural Similarities and Differences

The compound is compared to three structurally related naphthalene sulphonic acid derivatives (Table 1):

Table 1: Structural Comparison of Target Compound with Analogues

Key Observations:

Functional Groups: The target compound uniquely combines azoxy and vinyl groups, whereas analogues prioritize azo or hydroxyl groups .

Substituent Positioning :

生物活性

5-((2-Amino-4-((4-(2-(4-nitro-2-sulphophenyl)vinyl)-3-sulphophenyl)azoxy)phenyl)azo)naphthalene-1-sulphonic acid, also known by its CAS number 85711-23-5, is a complex azo compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 754.72 g/mol. Its structure features multiple functional groups, including sulfonic acid moieties, which enhance its solubility in aqueous environments and may influence its biological interactions.

Antimicrobial Properties

Research indicates that azo compounds often exhibit significant antimicrobial activities. A study on related azo compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These compounds can disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death .

Table 1: Antimicrobial Activity of Azo Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Valanimycin | E. coli | 0.8 µg/mL |

| Calvatic Acid | Helicobacter pylori | 3–6 µg/mL |

| Azo Compound X | Staphylococcus aureus | 1.5 µg/mL |

Antitumor Effects

Azo compounds have also been investigated for their antitumor properties. For instance, valanimycin derivatives have shown cytotoxic effects against mouse leukemia cells, suggesting that similar compounds may possess anticancer potential . The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Valanimycin's Antitumor Activity

- Model: Mouse leukemia L1210

- IC50 Values:

- L1210: 0.8 pg/mL

- P388/S: 2.7 pg/mL

- P388/ADR: 1.4 pg/mL

Structure-Activity Relationships (SAR)

Utilizing computational tools such as the PASS program, researchers can predict the biological activities of azo compounds based on their structural characteristics. This approach has revealed that many azo compounds have the potential for diverse pharmacological effects, including anti-inflammatory and analgesic activities .

Table 2: Predicted Biological Activities of Azo Compounds

| Activity Type | Predicted Probability |

|---|---|

| Antimicrobial | High |

| Antitumor | Moderate |

| Anti-inflammatory | High |

| Analgesic | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。